molecular formula C13H24ClNO9 B12291067 Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride)

Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride)

Cat. No.: B12291067
M. Wt: 373.78 g/mol
InChI Key: ACGZZBXQNDTJIA-UHFFFAOYSA-N
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Description

Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of multiple carboxyethoxymethyl groups attached to a central amino-methane core, with the hydrochloride form enhancing its solubility and stability in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) typically involves multi-step organic reactions. One common synthetic route includes the reaction of a primary amine with ethyl chloroacetate under basic conditions to form the carboxyethoxymethyl intermediate. This intermediate is then subjected to further reactions to introduce additional carboxyethoxymethyl groups. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the carboxyethoxymethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxyethoxymethyl groups enhance its ability to interact with biological molecules, facilitating its role in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Amino-Tri-(carboxymethyl)-methane: Lacks the ethoxy groups, resulting in different solubility and reactivity.

    Amino-Tri-(carboxypropyl)-methane: Contains longer alkyl chains, affecting its steric properties and interactions.

    Amino-Tri-(carboxyethoxymethyl)-ethane: Has an additional carbon in the central core, altering its overall structure and function.

Uniqueness

Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) is unique due to the presence of carboxyethoxymethyl groups, which provide specific chemical and physical properties that are advantageous in various applications. Its hydrochloride form enhances its solubility and stability, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C13H24ClNO9

Molecular Weight

373.78 g/mol

IUPAC Name

3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid;hydrochloride

InChI

InChI=1S/C13H23NO9.ClH/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20;/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20);1H

InChI Key

ACGZZBXQNDTJIA-UHFFFAOYSA-N

Canonical SMILES

C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O.Cl

Origin of Product

United States

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